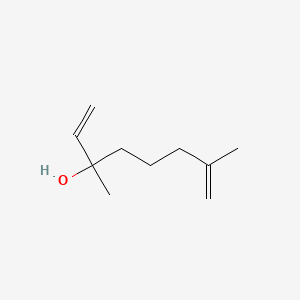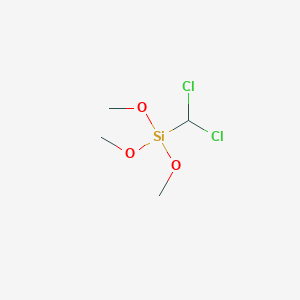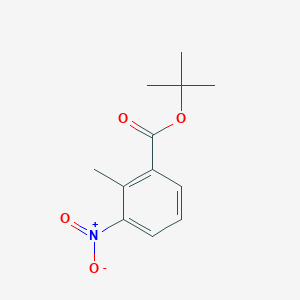
3,7-Dimethyl-1,7-octadien-3-ol
Overview
Description
3,7-Dimethyl-1,7-octadien-3-ol, also known as geraniol, is a naturally occurring compound found in many essential oils, including rose, geranium, and lemon. It has a pleasant floral aroma and is widely used in the fragrance and flavor industries. In recent years, geraniol has gained attention for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Autoxidation and Contact Allergens
- Autoxidation of Linalool (3,7-dimethyl-1,6-octadien-3-ol) : A study by Bäcktorp et al. (2006) investigated the autoxidation of linalool, a common fragrance. The research explored hydroperoxide formation, which is a significant contact allergen, through quantum mechanical electronic structure calculations. This study provides insights into the oxidation pathways of linalool, contributing to the understanding of fragrance chemistry and allergenic potential (Bäcktorp et al., 2006).
Total Synthesis
- Synthesis of Bioactive Compounds : A research by Dong et al. (2013) involved the total synthesis of natural bioactive compounds using cis-geraniol, a related compound to 3,7-dimethyl-1,7-octadien-3-ol. This synthesis approach demonstrates the utility of related compounds in creating bioactive substances (Dong et al., 2013).
Floral Volatiles and Pollination
- Role in Plant-Pollinator Interactions : Raguso (2016) highlighted the significance of linalool in the spectrum of plant-pollinator interactions. The study reveals a complex interplay between pollinator attraction and plant defense, mediated by linalool and its derivatives, impacting both pollination and plant ecology (Raguso, 2016).
Solvent Effects on Chemical Reactions
- Influence of Solvent in Chemical Reactions : Chatterjee et al. (2004) conducted a study focusing on the role of solvents in the selective hydrogenation of citral (3,7-dimethyl 2,6-octadienal), a related compound. This research offers insights into how solvents influence chemical reaction pathways, particularly in supercritical carbon dioxide medium (Chatterjee et al., 2004).
Polymer Chemistry
- Enhancement in Polymer Chemistry : Park et al. (2013) explored the accelerated polymerization rates of 1,7-octadiynes through dimethyl substitution, demonstrating its application in advanced polymer chemistry. This study highlights the potential of such compounds in creating innovative polymers with improved properties (Park et al., 2013).
Sensitization Potential
- Impact on Skin Sensitization : Sköld et al. (2004) researched the sensitization potential of oxidized linalool. This study is crucial for understanding the allergenic properties of compounds like 3,7-dimethyl-1,7-octadien-3-ol, particularly in fragrance products (Sköld et al., 2004).
Catalytic Reactions
- Catalysis in Dimerization Reactions : Harkal et al. (2005) developed a selective dimerization reaction of 1,3-butadiene, leading to 1,3,7-octatriene. This research shows the potential of catalytic processes involving similar compounds, enhancing the efficiency of chemical transformations (Harkal et al., 2005).
properties
IUPAC Name |
3,7-dimethylocta-1,7-dien-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,11H,1-2,6-8H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHTGZQPKPEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975206 | |
| Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1,7-octadien-3-ol | |
CAS RN |
598-07-2 | |
| Record name | α-Linalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1,7-octadien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1,7-octadien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)



![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)



![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)



